Biphenyl-2,2'-diyl difuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-2,2’-diyl difuran-2-carboxylate: is an organic compound that features a biphenyl core substituted with two furan-2-carboxylate groups. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl-2,2’-diyl difuran-2-carboxylate typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst and a base.
Introduction of Furan Groups: The furan-2-carboxylate groups are introduced via esterification reactions. This involves reacting the biphenyl compound with furan-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of biphenyl-2,2’-diyl difuran-2-carboxylate would likely involve:
Large-Scale Suzuki Coupling: Utilizing continuous flow reactors to efficiently produce the biphenyl core.
Automated Esterification: Employing automated systems to handle the esterification process, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Biphenyl-2,2’-diyl difuran-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the furan rings can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of hydrogenated biphenyl derivatives.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry
Materials Science: Employed in the creation of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism by which biphenyl-2,2’-diyl difuran-2-carboxylate exerts its effects depends on its application:
Catalysis: Functions as a ligand, coordinating with metal centers to facilitate various catalytic reactions.
Biological Probes: Interacts with specific biomolecules, allowing for visualization under fluorescent microscopy.
Drug Development: Binds to specific molecular targets, modulating biological pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-2,2’-dicarboxylic acid
- Biphenyl-2,2’-diol
- Biphenyl-2,2’-dicarboxaldehyde
Uniqueness
Biphenyl-2,2’-diyl difuran-2-carboxylate is unique due to the presence of furan-2-carboxylate groups, which impart distinct electronic and steric properties compared to other biphenyl derivatives. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics or steric hindrance.
Properties
Molecular Formula |
C22H14O6 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[2-[2-(furan-2-carbonyloxy)phenyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H14O6/c23-21(19-11-5-13-25-19)27-17-9-3-1-7-15(17)16-8-2-4-10-18(16)28-22(24)20-12-6-14-26-20/h1-14H |
InChI Key |
MIRRPOTUTPIVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2OC(=O)C3=CC=CO3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.